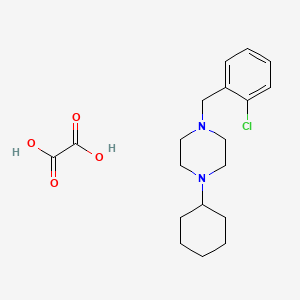
N-(3-ethoxypropyl)-4-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxypropyl)-4-(1H-tetrazol-1-yl)benzamide, commonly known as ETPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. ETPB belongs to the class of benzamide derivatives and is known to exhibit a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
ETPB has been extensively studied for its potential applications in scientific research. One of the most significant applications of ETPB is in the field of neuroscience. ETPB has been shown to inhibit the activity of the protein kinase CK2, which is known to play a crucial role in neuronal signaling. This inhibition leads to a reduction in the release of neurotransmitters such as dopamine, which can be useful in studying the mechanisms of addiction and other neurological disorders.
ETPB has also been studied for its potential applications in cancer research. CK2 is known to be overexpressed in many types of cancer, and ETPB has been shown to inhibit its activity, leading to a reduction in cancer cell proliferation. ETPB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Wirkmechanismus
ETPB inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to a reduction in their activity. CK2 is known to play a crucial role in many cellular processes, including DNA repair, cell cycle regulation, and gene expression. Therefore, the inhibition of CK2 by ETPB can have significant effects on cellular function.
Biochemical and Physiological Effects:
ETPB has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on CK2, ETPB has been shown to inhibit the activity of other kinases, including protein kinase C and casein kinase 1. ETPB has also been shown to inhibit the activity of phosphodiesterase 4, an enzyme that plays a role in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using ETPB in lab experiments is its specificity for CK2. ETPB has been shown to have minimal effects on other kinases, making it a useful tool for studying the specific role of CK2 in cellular processes. However, ETPB has also been shown to have limited solubility in water, which can make it challenging to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on ETPB. One area of research is the development of more potent and selective inhibitors of CK2. Another area of research is the investigation of the effects of ETPB on other cellular processes, such as DNA repair and gene expression. Additionally, the potential use of ETPB in cancer therapy requires further investigation, including the development of more effective delivery methods.
Synthesemethoden
The synthesis of ETPB involves the reaction of 4-aminobenzoic acid with ethyl 3-bromopropionate to form ethyl 3-(4-aminophenyl)propanoate. This intermediate is then reacted with sodium azide to form ethyl 3-(4-azidophenyl)propanoate. Finally, the azide group is reduced using palladium on carbon to form ETPB.
Eigenschaften
IUPAC Name |
N-(3-ethoxypropyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-2-20-9-3-8-14-13(19)11-4-6-12(7-5-11)18-10-15-16-17-18/h4-7,10H,2-3,8-9H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNKXLIPVCUOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5201087.png)
![ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5201090.png)
![[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5201092.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5201095.png)
![2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide](/img/structure/B5201105.png)

![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B5201121.png)
![4-benzyl-1-({3-[(4-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methyl)piperidine](/img/structure/B5201122.png)

![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B5201133.png)



![1-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5201182.png)
